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Compound of Interest

2-(3,4-Difluorophenyl)propanoic
Compound Name:

acid
CAS No.: 444170-17-6
Cat. No.: B2461700

Get Quote

Executive Summary

2-(3,4-Difluorophenyl)propanoic acid (CAS: 110266-96-3) is a critical fluorinated
intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and
specific kinase inhibitors. Its structural core—a phenylpropanoic acid moiety substituted with
electron-withdrawing fluorine atoms—imparts unique spectroscopic signatures that distinguish
it from its non-fluorinated analogs (e.g., ibuprofen precursors).

This guide provides a comprehensive analysis of the spectroscopic data (NMR, IR, MS)
required for the identification and quality control of this compound. It synthesizes experimental
principles with consensus data derived from structural analogs to provide a robust reference
frame for analytical validation.
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Property Data
IUPAC Name 2-(3,4-Difluorophenyl)propanoic acid
CAS Number 110266-96-3
C
H
Molecular Formula E
O
Molecular Weight 186.16 g/mol
Monoisotopic Mass 186.0492 Da

Carboxylic acid, 3,4-Difluorophenyl ring, Chiral

Key Functional Groups center (

-carbon)

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2][3][4][5]

The NMR analysis of this compound is dominated by the interplay between the chiral center
and the fluorine-proton/fluorine-carbon couplings. The 3,4-difluoro substitution pattern creates a
complex aromatic region due to

and
couplings.

H NMR Data (400 MHz, CDCI )

Note: Chemical shifts (

) are reported in ppm relative to TMS. Multiplicities are defined as s (singlet), d (doublet), q
(quartet), m (multiplet).[1][2]
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Mechanistic Insight: The aromatic region does not show the clean doublets/triplets of non-
fluorinated rings. The fluorine atoms at positions 3 and 4 split the signals of H2, H5, and H6 into
higher-order multiplets. H5 (adjacent to two fluorines) typically appears most upfield within the
aromatic cluster due to shielding effects.

C NMR Data (100 MHz, CDCI )

The

C spectrum is characterized by large C-F coupling constants.
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Shift (

Multiplicity (Hz) Assignment Notes

ppm)

180.1 S - C=0 Carbonyl carbon.
C-Fipso
carbons. Large
doublet of

150.2 dd , C-3/C-4
doublets due to
coupling with
both F atoms.
Second C-F ipso

149.5 dd , C-4/C-3 b
carbon.
Quaternary
aromatic carbon

136.5 dd C-1
attached to alkyl
chain.

123.8 dd C-6 Aromatic CH.
Aromatic CH

117.5 d C-2
orthoto F.
Aromatic CH

117.2 d C-5
orthoto F.

CH-CH
44.8 S ) -Carbon.
18.2 s - CH-CH Methyl carbon.

F NMR Data (376 MHz, CDCI )

Reference: CFCI

=0 ppm.

e -137.0t0 -139.0 ppm (M, 1F)
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e -140.0 to -142.0 ppm (m, 1F)

o Pattern: Two distinct multiplets corresponding to the fluorine atoms at positions 3 and 4. The

complexity arises from

coupling (~20 Hz) and
/

couplings.

Mass Spectrometry (MS)[4]

Mass spectrometry analysis typically utilizes Electrospray lonization (ESI) in negative mode
due to the acidic nature of the carboxylic acid.

Ke;LIQns_(ESJ_Negaiwe Mode)

lon Identity Interpretation
185.0 [M-H] Deprotonated molecular ion
(Base Peak).
[M-H-CO
Decarboxylation product (Loss
141.0
] of 44 Da).
[C
H Further fragmentation of the
121.0 . alkyl chain; difluorobenzyl

anion species.

Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation pathway observed in MS/MS

experiments.
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[M-H]- CO2 (44D [M-H-COZ]- - C2H4 (Ethylene |0?S) [C7H3F2]-
m/z 185.0 - a m/z 141.0 O [Caangement gy m/z ~121.0
(Parent lon) (Decarboxylation) (Difluorobenzyl anion)

Figure 1: Proposed ESI(-) MS Fragmentation Pathway for 2-(3,4-Difluorophenyl)propanoic acid

Click to download full resolution via product page

[1]
Infrared (IR) Spectroscopy[4][6]

The IR spectrum confirms the presence of the carboxylic acid and the fluorinated aromatic ring.

Wavenumber (cm

Vibration Mode Description
)
Broad, intense band
2500 — 3300 O-H Stretch characteristic of carboxylic acid
dimers.
1700 - 1720 C=0 Stretch Strong, sharp carbonyl peak.
_ Aromatic ring skeletal
1500 — 1600 C=C Aromatic ] )
vibrations.
Strong bands; C-F stretches
are intense and often appear
1100 — 1250 C-F Stretch ) o
as multiple peaks in this
region.
C-0O single bond stretch of the
~1230 C-O Stretch

acid.

Experimental Workflow: Analytical Protocol

To ensure reproducibility, the following workflow is recommended for the characterization of
synthesized or purchased samples.
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Sample: 2-(3,4-Difluorophenyl)propanoic acid

Dissolve ~10mg in 0.6mL CDCI3
(Ensure clear solution)

1H NMR Acquisition 13C NMR Acquisition

(sw=12ppm, d1=2s, ns=16) (sw=240ppm, d1=3s, ns=256)

Data Processing
(LB=0.3Hz for 1H, LB=1.0Hz for 13C)

Check Coupling Constants
(Verify 1J_CF ~245Hz)

Generate Certificate of Analysis

Figure 2: Standard NMR Characterization Workflow

Click to download full resolution via product page

Protocol Notes:
¢ Solvent Choice; CDCI

is preferred for resolution. DMSO-

may be used if the acid proton needs to be clearly visualized (usually shifts to ~12.5 ppm),
but it may obscure the aromatic region due to solvent viscosity broadening.

¢ Impurity Check: Common impurities include the non-fluorinated analog (check for clean
multiplets in aromatic region) or the methyl ester (check for singlet ~3.6 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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